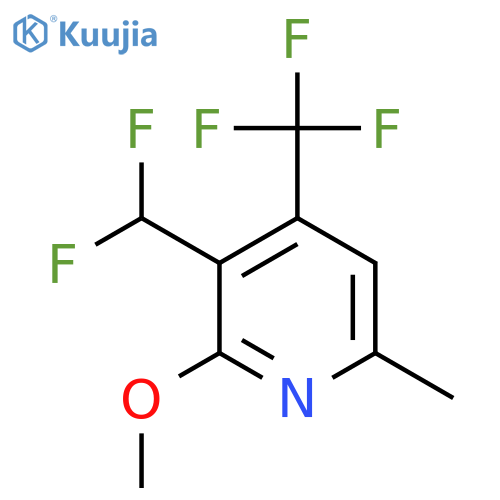Cas no 1805441-80-8 (3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine)
3-(ジフルオロメチル)-2-メトキシ-6-メチル-4-(トリフルオロメチル)ピリジンは、高度にフッ素化されたピリジン誘導体であり、その特異的な分子構造が特徴です。2位のメトキシ基と3位のジフルオロメチル基、4位のトリフルオロメチル基により、優れた電子特性と立体障害が生じます。特に、複数のフッ素原子が導入されているため、高い脂溶性と代謝安定性を示します。農薬や医薬品中間体としての応用が期待され、分子設計における重要な骨格として注目されています。フッ素原子の導入により、生体膜透過性の向上やターゲットタンパク質との親和性増加が可能となる点が最大の利点です。

1805441-80-8 structure
商品名:3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine
CAS番号:1805441-80-8
MF:C9H8F5NO
メガワット:241.157939910889
CID:4896216
3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C9H8F5NO/c1-4-3-5(9(12,13)14)6(7(10)11)8(15-4)16-2/h3,7H,1-2H3
- InChIKey: SABAWWMKALWUHZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C)N=C(C=1C(F)F)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 232
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029019465-500mg |
3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine |
1805441-80-8 | 95% | 500mg |
$1,701.85 | 2022-04-01 | |
| Alichem | A029019465-1g |
3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine |
1805441-80-8 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
| Alichem | A029019465-250mg |
3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine |
1805441-80-8 | 95% | 250mg |
$989.80 | 2022-04-01 |
3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
1805441-80-8 (3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine) 関連製品
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
